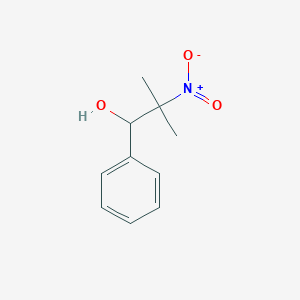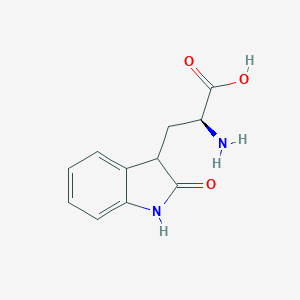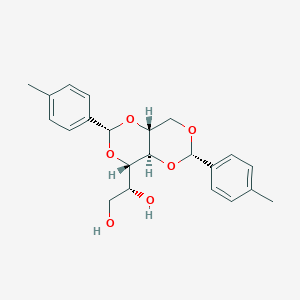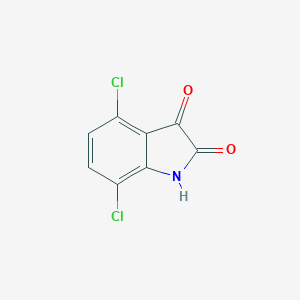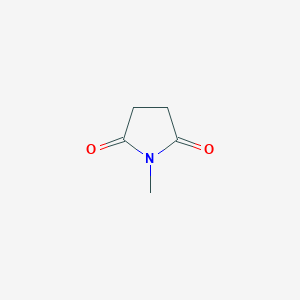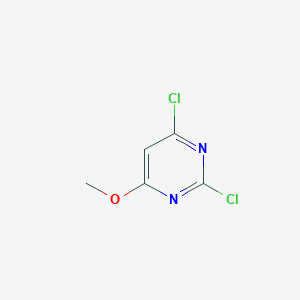
2,4-Dichlor-6-methoxypyrimidin
Übersicht
Beschreibung
2,4-Dichloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179 . It is a solid powder at room temperature .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methoxypyrimidine can be achieved using organolithium reagents . In one method, formamide, absolute ethyl alcohol, and sodium ethoxide are mixed in a container, heated, and then diethyl malonate is added . The mixture is then refluxed and the temperature maintained. Hydrochloric aqueous solution is added until the pH of the reaction liquid is 2 to 6 . After cooling, centrifuging, and drying, 4,6-dihydroxypyrimidine is obtained .Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-methoxypyrimidine is 1S/C5H4Cl2N2O/c1-10-4-2-3 (6)8-5 (7)9-4/h2H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
2,4-Dichloro-6-methoxypyrimidine can undergo various chemical reactions. For instance, it can undergo a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Physical and Chemical Properties Analysis
2,4-Dichloro-6-methoxypyrimidine is a solid at room temperature . It has a molecular weight of 179 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese pharmakologisch aktiver Verbindungen
2,4-Dichlor-6-methoxypyrimidin dient als ein wichtiges Zwischenprodukt bei der Synthese einer großen Bandbreite pharmakologisch aktiver Verbindungen. Sein Pyrimidinkern ist ein häufiges Motiv in Medikamenten, die verschiedene Krankheiten wie Krebs, mikrobielle Infektionen und Herz-Kreislauf-Erkrankungen bekämpfen . Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, macht sie wertvoll für die Herstellung von Derivaten mit verbesserten arzneimittelähnlichen Eigenschaften und ADME-Tox-Profilen.
Landwirtschaft: Entwicklung von Pestiziden und Herbiziden
Im Agrarsektor wird this compound bei der Synthese von Pestiziden und Herbiziden eingesetzt. Seine Derivate können als Zwischenprodukte bei der Herstellung von Verbindungen dienen, die Pflanzen vor Schädlingen und Krankheiten schützen, was zu höheren Erträgen und Ernährungssicherheit beiträgt .
Materialwissenschaften: Organische Synthese für fortschrittliche Materialien
Die Vielseitigkeit von this compound erstreckt sich auf die Materialwissenschaften, wo es zur Synthese organischer Verbindungen verwendet wird, die die Grundlage für fortschrittliche Materialien bilden. Diese Materialien finden Anwendungen in der Elektronik, Photonik und als Bestandteile funktioneller Beschichtungen .
Umweltwissenschaften: Analytische Methoden und Nachweisverfahren
Forscher verwenden this compound bei der Entwicklung analytischer Methoden für die Umweltüberwachung. Es kann verwendet werden, um Marker und Sonden zu erzeugen, die Schadstoffe und Toxine nachweisen und so zu Umweltschutzbemühungen beitragen .
Biochemie: Untersuchung biologischer Pfade
In der Biochemie wird this compound verwendet, um biologische Pfade zu untersuchen. Es kann in Moleküle eingebaut werden, die mit Enzymen und Rezeptoren interagieren, wodurch ihre Funktionen und Mechanismen aufgeklärt werden .
Pharmakologie: Medikamentenentwicklung und -forschung
Die Verbindung ist in der pharmakologischen Forschung für die Medikamentenentwicklung von entscheidender Bedeutung. Sie ist an der Synthese neuer Medikamentenkandidaten beteiligt, die auf verschiedene therapeutische Wirkungen getestet werden, wie z. B. Antitumor-, antimikrobielle und entzündungshemmende Aktivitäten .
Chemische Synthese: Kreuzkupplungsreaktionen
This compound ist ein wertvolles Reagenz in der chemischen Synthese, insbesondere in Kreuzkupplungsreaktionen wie der Suzuki-Kupplung. Diese Reaktionen sind entscheidend für den Aufbau komplexer Moleküle mit Präzision und Effizienz .
Analytische Chemie: Chromatographie und Spektroskopie
Schließlich werden in der analytischen Chemie Derivate von this compound als Standards und Referenzmaterialien in der Chromatographie und Spektroskopie verwendet. Sie helfen bei der genauen Bestimmung chemischer Eigenschaften und der Identifizierung unbekannter Substanzen .
Wirkmechanismus
Target of Action
2,4-Dichloro-6-methoxypyrimidine is a pyrimidine derivative . Pyrimidine derivatives are known to have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities . .
Mode of Action
The mode of action of pyrimidine derivatives is often associated with their ability to inhibit key enzymes or interact with specific receptors. For instance, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 . .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, they can modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Pyrimidine derivatives are known for their diverse chemical structures and substantial interest for organic, medicinal, and biological chemists due to their improved druglikeness and ADME-Tox properties . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. While pyrimidine derivatives are known to have a wide range of biological activities
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and it is harmful if swallowed, inhaled, or absorbed through the skin . Therefore, personal protective equipment and face protection should be worn when handling this compound .
Zukünftige Richtungen
Pyrimidines, including 2,4-Dichloro-6-methoxypyrimidine, are a central building block for a wide range of pharmacological applications . Future research could focus on developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, the synthesis of new pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a promising direction .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNZDRHTTWBNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396917 | |
| Record name | 2,4-dichloro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43212-41-5 | |
| Record name | 2,4-Dichloro-6-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43212-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
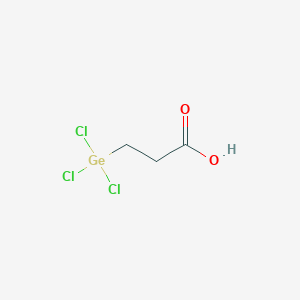
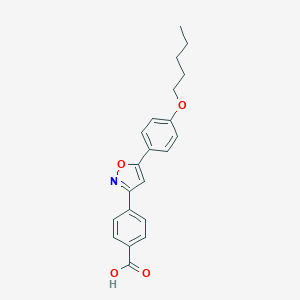

![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)
![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)


